molecular formula C16H23N5O2 B2742894 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-72-6

8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2742894
CAS RN: 915926-72-6
M. Wt: 317.393
InChI Key: VGMOTXKRPRABCI-UHFFFAOYSA-N
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Description

The compound “8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrimidines, which are structurally related to purines, involves oxidative annulation involving anilines, aryl ketones, and DMSO . Another approach involves the synthesis of 8-alkyl [1,2,4]triazolo [5,1-b]purines from 6-nitro [1,2,4]triazolo [1,5-a]pyrimidin-7-ones via successive phosphoryl chloride-mediated chloro-desoxygenation, aminodehalogenation, and reduction .


Molecular Structure Analysis

The structure of the compound can be inferred from its name. The “8-(sec-butyl)” indicates a secondary butyl group attached at the 8th position of the purine ring. The “1,7-dimethyl” suggests methyl groups at the 1st and 7th positions. The “3-propyl” indicates a propyl group at the 3rd position. The “1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” suggests an imidazole ring fused with a purine ring, with two carbonyl groups at the 2nd and 4th positions .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Nucleophilic substitution and elimination reactions could be relevant, as these are common reactions for compounds with halogen or leaving groups .

Scientific Research Applications

Pharmacological Potential

Research has explored the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as ligands for serotonin receptors and their anxiolytic and antidepressant activities. Notably, compounds similar to 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with some displaying significant potential as anxiolytic and antidepressant agents (Zagórska et al., 2009); (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Further studies have delved into the receptor affinity and enzyme activity of derivatives, emphasizing the role of structural features in modulating receptor and enzyme interactions. Compounds showing promise in receptor binding and enzyme inhibition suggest avenues for developing treatments targeting specific physiological pathways (Zagórska et al., 2016).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies have been conducted to enhance the understanding of the molecular interactions between these compounds and biological targets. These studies aim to optimize the pharmacological profiles of imidazo[2,1-f]purine derivatives by modifying their structure to improve potency, selectivity, and hydrophilicity (Baraldi et al., 2008).

Future Directions

The future directions for research on this compound could involve exploring its potential applications in pharmaceutical, biomedical, or food industries. Enzymes from purine and pyrimidine salvage pathways could be employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs . Further studies could also focus on developing a general regioselective method for preparing 8-alkyl [1,2,4]triazolo [5,1-b]purines .

properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-8-19-14(22)12-13(18(5)16(19)23)17-15-20(12)9-11(4)21(15)10(3)7-2/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOTXKRPRABCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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